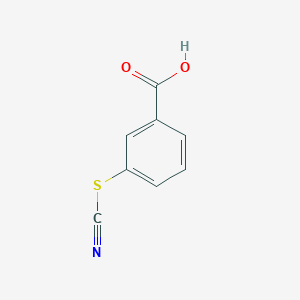
BENZOIC ACID, m-THIOCYANO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, m-thiocyanate is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and other organic solvents. This compound is also known as 3-thiocyanatobenzoic acid and has the chemical formula C8H5NO2S.
Mecanismo De Acción
The mechanism of action of benzoic acid, m-thiocyanate is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a chelating agent in coordination chemistry.
Efectos Bioquímicos Y Fisiológicos
Benzoic acid, m-thiocyanate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antimicrobial activity against various microorganisms such as Escherichia coli and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using benzoic acid, m-thiocyanate in lab experiments include its high purity, stability, and ease of handling. However, its limitations include its low solubility in some solvents and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on benzoic acid, m-thiocyanate. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in medicinal chemistry, particularly as an antimicrobial agent. Additionally, the study of its mechanism of action and its biochemical and physiological effects could provide valuable insights into its potential uses in various fields of research.
Métodos De Síntesis
The synthesis of benzoic acid, m-thiocyanate involves the reaction of 3-bromobenzoic acid with potassium thiocyanate in the presence of copper(I) iodide. The reaction takes place in anhydrous DMF (N,N-dimethylformamide) at a temperature of 120°C for 24 hours. The product is then purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Benzoic acid, m-thiocyanate has various applications in scientific research. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in organic synthesis and as a ligand in coordination chemistry. This compound has been used in the synthesis of various heterocyclic compounds such as pyrazoles, pyrimidines, and pyridines.
Propiedades
Número CAS |
16671-87-7 |
|---|---|
Nombre del producto |
BENZOIC ACID, m-THIOCYANO- |
Fórmula molecular |
C8H5NO2S |
Peso molecular |
179.2 g/mol |
Nombre IUPAC |
3-thiocyanatobenzoic acid |
InChI |
InChI=1S/C8H5NO2S/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-4H,(H,10,11) |
Clave InChI |
LUCYABSAYIDKJV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)SC#N)C(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)SC#N)C(=O)O |
Otros números CAS |
16671-87-7 |
Sinónimos |
3-Thiocyanobenzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



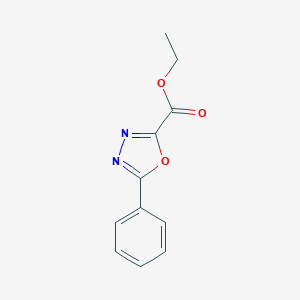
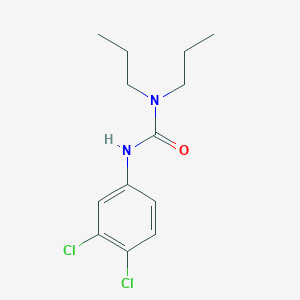
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)




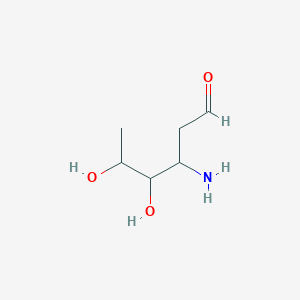
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)
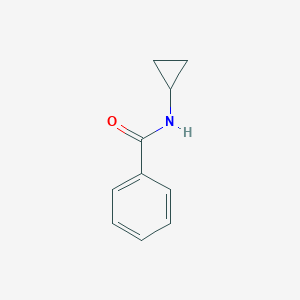

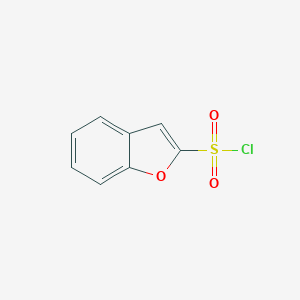
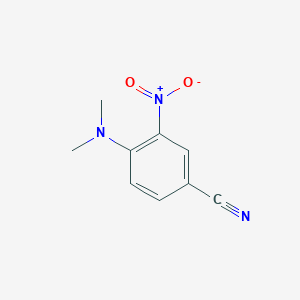
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)